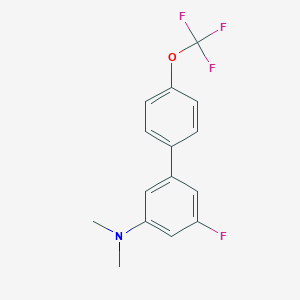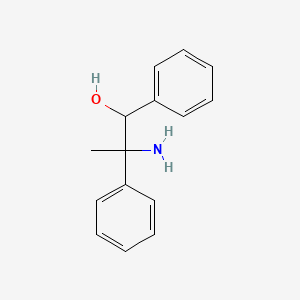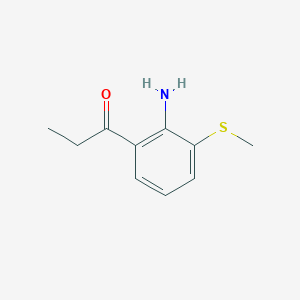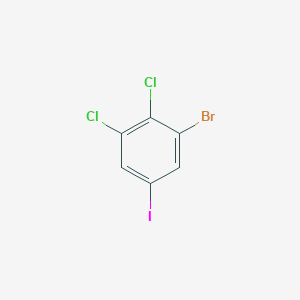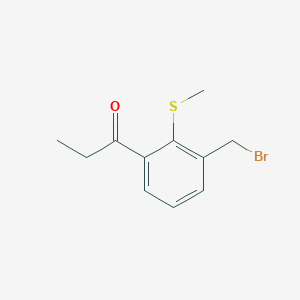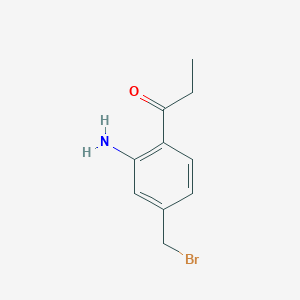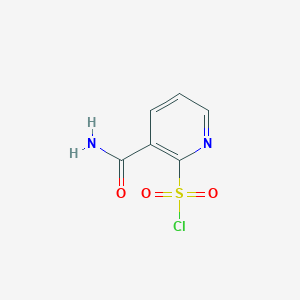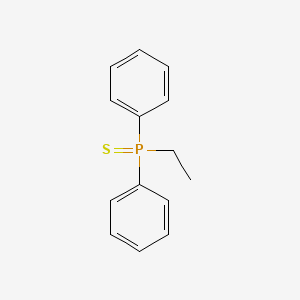
Ethyldiphenylphosphine sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyldiphenylphosphine sulfide is an organophosphorus compound with the molecular formula C14H15PS. It is a derivative of phosphine sulfide, where an ethyl group and two phenyl groups are bonded to the phosphorus atom. This compound is known for its stability and is often used as a synthetic intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyldiphenylphosphine sulfide can be synthesized through the reaction of ethyldiphenylphosphine with elemental sulfur. The reaction typically occurs in a solvent such as toluene or dichloromethane at room temperature. The reaction is straightforward and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyldiphenylphosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to ethyldiphenylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other electrophiles can be used under mild conditions
Major Products Formed
Oxidation: Ethyldiphenylphosphine oxide.
Reduction: Ethyldiphenylphosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used
Applications De Recherche Scientifique
Ethyldiphenylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which ethyldiphenylphosphine sulfide exerts its effects involves its ability to form stable complexes with metals and other electrophiles. The phosphorus atom in the compound acts as a nucleophile, allowing it to participate in various chemical reactions. The sulfur atom can also engage in interactions with other molecules, enhancing the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine sulfide: Similar in structure but with three phenyl groups instead of two phenyl and one ethyl group.
Diphenylphosphine oxide: Contains an oxygen atom instead of sulfur.
Ethyldiphenylphosphine: Lacks the sulfur atom, making it less reactive in certain types of reactions
Uniqueness
Ethyldiphenylphosphine sulfide is unique due to its balanced reactivity and stability. The presence of both ethyl and phenyl groups provides a unique steric and electronic environment, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and other electrophiles sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1017-98-7 |
|---|---|
Formule moléculaire |
C14H15PS |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
ethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15PS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clé InChI |
LIGLGCZTJANVTN-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


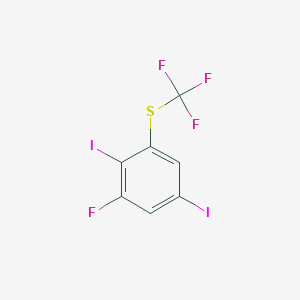
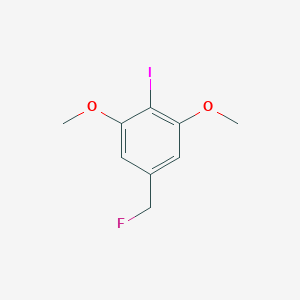

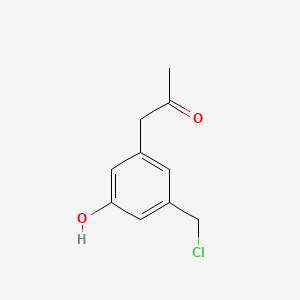
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
